

Comparative Guide to Methyl 4-acetamido-2-hydroxybenzoate and Methylparaben Reference Standards

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Compound of Interest

Compound Name: Methyl 4-acetamido-2-hydroxybenzoate

Cat. No.: B132618

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For researchers, scientists, and drug development professionals, the quality and characterization of reference standards are paramount for accurate analytical results and regulatory compliance. This guide provides a detailed comparison of the analytical profiles of **Methyl 4-acetamido-2-hydroxybenzoate**, a key intermediate in the synthesis of Mosapride, and Methylparaben, a widely used preservative, based on pharmacopeial standards and publicly available Certificates of Analysis (CoA).

Product Overview

Methyl 4-acetamido-2-hydroxybenzoate (CAS 4093-28-1) is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Mosapride, a gastropotokinetic agent.^{[1][2]} It is also recognized by the United States Pharmacopeia (USP) as "Ethopabate Related Compound A".^{[3][4]} Its purity and impurity profile are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Methylparaben (Methyl 4-hydroxybenzoate, CAS 99-76-3) is a well-established antimicrobial preservative used in a wide range of pharmaceutical formulations, cosmetics, and food products.^{[5][6]} As a common excipient, its analytical standard is readily available and well-characterized.

Quantitative Data Comparison

The following tables summarize the typical specifications for **Methyl 4-acetamido-2-hydroxybenzoate** as per the USP monograph for Ethopabate and a representative Certificate of Analysis for Methylparaben.

Table 1: Comparison of Specifications for **Methyl 4-acetamido-2-hydroxybenzoate** and Methylparaben

Parameter	Methyl 4-acetamido-2-hydroxybenzoate (as USP Ethopabate Related Compound A)	Methylparaben (Representative CoA)
Appearance	Not explicitly defined in the monograph for the related compound itself.	White crystalline powder. ^[7]
Assay (Purity)	Not specified as a standalone standard. Used for system suitability in the Ethopabate assay.	99.0 - 101.0% ^[7]
Identification	Relative retention time of about 0.9 compared to Ethopabate in the specified HPLC method. ^[8]	Conforms to IR and NMR spectra. ^[9]
Melting Point	Not specified in the monograph.	125 - 128°C ^[7]
Loss on Drying	Not specified in the monograph.	≤ 0.5%
Residue on Ignition	Not specified in the monograph.	≤ 0.1%
Related Substances	Used as a known impurity for the analysis of Ethopabate.	To pass test.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Ethopabate and Related Compound A (Methyl 4-acetamido-2-hydroxybenzoate) (as per USP Monograph)

This method is intended for the analysis of Ethopabate but is also used to resolve and identify **Methyl 4-acetamido-2-hydroxybenzoate** as a related compound.

- Mobile Phase: A mixture of a solution of 3 g of sodium 1-hexanesulfonate in 1 L of water (adjusted to a pH of 2.5 with phosphoric acid), methanol, and acetonitrile (50:40:10, v/v/v). The solution should be filtered and degassed.
- Chromatographic System:
 - Column: 4.6-mm × 25-cm; 5-µm packing L1 (C18).
 - Flow Rate: About 1 mL per minute.
 - Detector: UV, 268 nm.
- System Suitability:
 - Resolution Solution: A solution containing about 0.4 mg of USP Ethopabate RS and 0.1 mg of USP Ethopabate Related Compound A RS per mL.
 - Requirements: The relative retention times are about 0.9 for **Methyl 4-acetamido-2-hydroxybenzoate** and 1.0 for Ethopabate. The resolution between the two peaks is not less than 1.2, and the tailing factor for the Ethopabate peak is not more than 1.5. The relative standard deviation for replicate injections of the Standard preparation is not more than 1.0%.^[8]

Representative HPLC Method for the Determination of Methylparaben

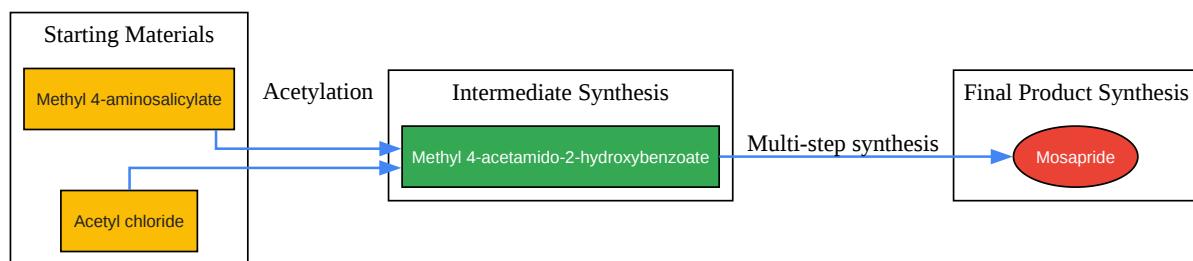
- Column: Supelco C8 (150 x 4.6 mm, 5 µm).

- Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v).
- Flow Rate: 1 mL/min.
- Detection: UV at 258 nm.
- Retention Time: Approximately 6.12 min.[10]

Visualizations

Synthesis Pathway of Mosapride

The following diagram illustrates a simplified synthetic pathway for Mosapride, highlighting the role of **Methyl 4-acetamido-2-hydroxybenzoate** as a key intermediate.

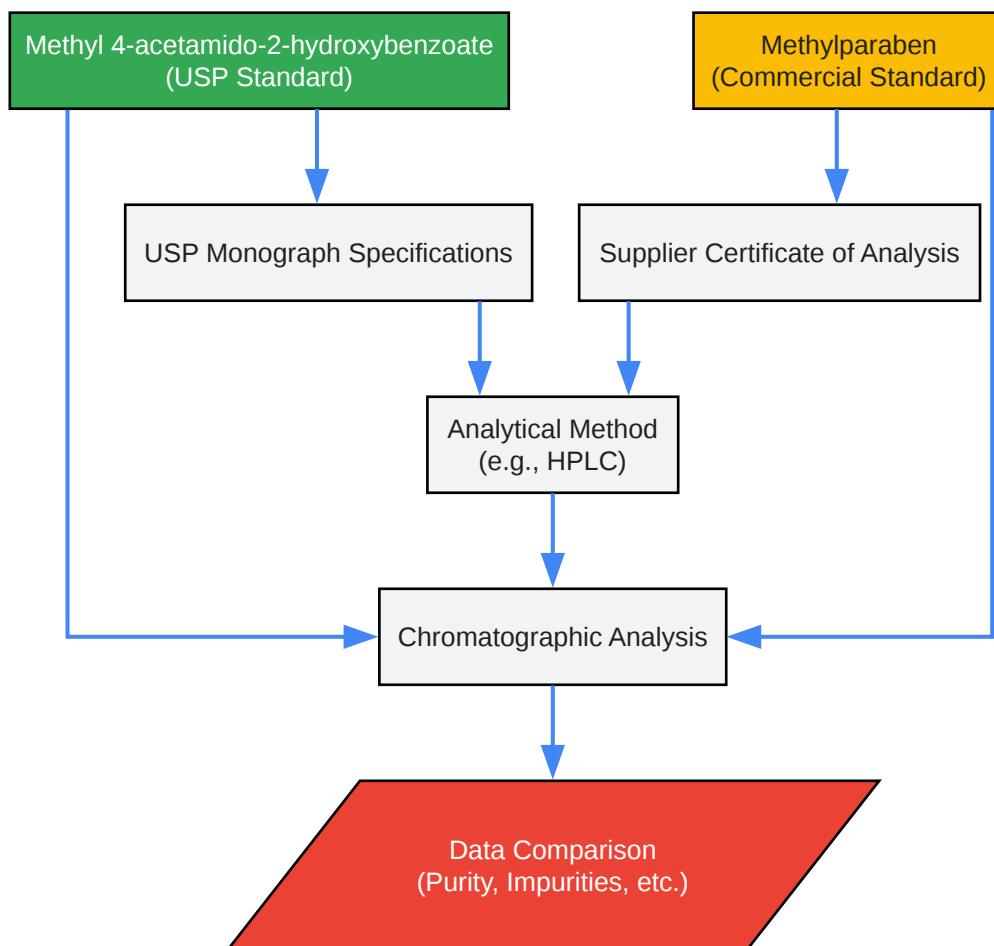


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Caption: Synthesis of Mosapride from Methyl 4-aminosalicylate.

Analytical Workflow for Reference Standard Comparison

This diagram outlines a typical workflow for the comparison of two reference standards.



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Caption: Workflow for comparing reference standards.

In conclusion, while both **Methyl 4-acetamido-2-hydroxybenzoate** and Methylparaben serve as important reference standards in the pharmaceutical industry, their specifications and analytical control strategies are tailored to their specific roles as an intermediate and a preservative, respectively. The USP monograph provides a robust analytical framework for "Ethopabate Related Compound A," ensuring its suitability for use in quality control of the API Ethopabate. For Methylparaben, detailed Certificates of Analysis from suppliers offer comprehensive data on its purity and physical properties, confirming its quality for use in formulations. This guide provides a foundational comparison to aid researchers in understanding and applying these standards in their work.

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